6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole
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Overview
Description
6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a thiophene ring
Mechanism of Action
Target of Action
It is known that benzimidazole and thiophene derivatives have a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that benzimidazole and thiophene derivatives interact with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Benzimidazole and thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties .
Pharmacokinetics
It is known that benzimidazole and thiophene derivatives are readily capable of binding in the biological system .
Result of Action
Benzimidazole and thiophene derivatives are known to have a wide range of therapeutic properties, indicating that they can have various molecular and cellular effects .
Action Environment
It is known that benzimidazole and thiophene derivatives are generally environmentally benign .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which are structurally similar to benzimidazole derivatives, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Cellular Effects
It has been found that certain benzimidazole compounds have shown significant photoactivity in model human cervical cancer HeLa cells .
Molecular Mechanism
It is known that certain benzimidazole compounds can generate superoxide radicals, which can compete with singlet oxygen production in cells .
Temporal Effects in Laboratory Settings
It is known that certain benzimidazole compounds have shown significant photoactivity over time in model human cervical cancer HeLa cells .
Metabolic Pathways
It is known that certain benzimidazole compounds can be used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .
Subcellular Localization
It is known that certain benzimidazole compounds have shown significant subcellular localization in mitochondria and the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophene with 2-methylbenzimidazole in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or thiophene rings .
Scientific Research Applications
6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Comparison with Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the thiophene ring.
2-(Thiophen-2-yl)benzimidazole: Similar structure but without the methyl group.
5-Methyl-2-phenyl-1H-imidazole: Contains an imidazole ring but differs in the substituents and overall structure
Uniqueness: 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
6-methyl-2-thiophen-2-yl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-8-4-5-9-10(7-8)14-12(13-9)11-3-2-6-15-11/h2-7H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYVOSKFSQXPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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